molecular formula C23H21FN2O3S B11406316 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11406316
M. Wt: 424.5 g/mol
InChI Key: BSWBRNUPBAXTNY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolo[3,2-a]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl and 4-(propan-2-yloxy)phenyl groups: These groups can be introduced via nucleophilic substitution reactions using corresponding halides and appropriate nucleophiles.

    Hydroxylation and nitrile formation:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s heterocyclic core can be utilized in the design of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions involving sulfur and nitrogen-containing heterocycles.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic core allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The presence of fluorine and nitrile groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazolo[3,2-a]pyridine derivatives and heterocyclic compounds with similar structural motifs. These compounds may share some chemical and biological properties but differ in their specific substituents and functional groups, which can influence their reactivity and applications. Examples of similar compounds include:

    Thiazolo[3,2-a]pyridine derivatives: Compounds with different substituents on the thiazolo[3,2-a]pyridine core.

    Other heterocyclic compounds: Compounds containing similar fused ring systems, such as thiazoles and pyridines.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H21FN2O3S/c1-14(2)29-18-9-3-15(4-10-18)19-11-21(27)26-22(20(19)12-25)30-13-23(26,28)16-5-7-17(24)8-6-16/h3-10,14,19,28H,11,13H2,1-2H3

InChI Key

BSWBRNUPBAXTNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O

Origin of Product

United States

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